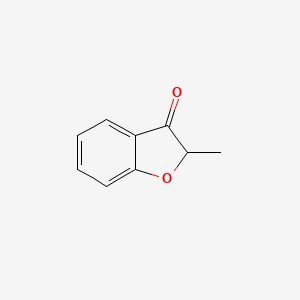

2-Methylcoumaran-3-one

Description

Historical Context and Emergence in Chemical Literature

The emergence of the coumaran-3-one framework, to which 2-Methylcoumaran-3-one belongs, is closely linked to the development of synthetic methodologies for heterocyclic compounds in the early 20th century. A pivotal moment in this history is the work of German chemist Karl von Auwers. In 1908, Auwers reported a series of reactions to form flavonols from coumarones, a process now known as the Auwers synthesis. Current time information in Bangalore, IN.wikipedia.org This body of work laid the foundation for the synthesis of various related heterocyclic structures.

A key development in the synthesis of the broader class of 2-acylcoumaran-3-ones was the reaction of o-acyloxy-ω-chloroacetophenones. rsc.org Research has shown that this transformation likely proceeds through an internal Claisen condensation, a mechanism analogous to the Baker-Venkataraman rearrangement. rsc.orgresearchgate.netrsc.org This synthetic route provided a significant pathway to access the coumaran-3-one core structure, paving the way for the preparation and study of derivatives such as this compound. While a singular definitive publication marking the very first synthesis of this compound is not readily isolated in historical literature, its genesis is intrinsically tied to these foundational studies on the synthesis of 2-acylcoumaran-3-ones. rsc.org

Structural Significance within Heterocyclic Chemistry

This compound is a bicyclic heterocyclic compound featuring a benzofuran (B130515) ring system fused with a five-membered lactone-like ring. The structure is characterized by a ketone group at the 3-position and a methyl group at the 2-position.

The significance of this structure in heterocyclic chemistry is multifold:

Fused Ring System: The fusion of a benzene (B151609) ring with a furanone ring creates a rigid and planar scaffold that is a common motif in a variety of natural products and synthetically important molecules.

Chiral Center: The presence of the methyl group at the 2-position introduces a stereocenter. wikipedia.org This means that this compound can exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers). The ability to selectively synthesize one enantiomer over the other is a critical aspect of modern asymmetric synthesis, as the biological activity and physical properties of enantiomers can differ significantly. libretexts.orgnih.gov

Reactive Sites: The carbonyl group at the 3-position and the adjacent methylene (B1212753) group at the 2-position provide reactive sites for a variety of chemical transformations. This allows for further functionalization and elaboration of the molecule, making it a versatile intermediate in the synthesis of more complex structures. oup.com

The combination of these features makes the this compound scaffold a valuable building block for constructing diverse and complex molecular architectures.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 2-Methyl-1-benzofuran-3(2H)-one |

| CAS Number | 17399-52-3 |

| Appearance | White to off-white solid |

Overview of Current Research Trajectories

Contemporary research involving this compound and its derivatives is largely focused on the field of asymmetric catalysis and the development of novel synthetic methods. The primary goal is to achieve high levels of stereocontrol in the synthesis of chiral molecules containing the 2-methyl-2,3-dihydrobenzofuran core.

Recent advancements in this area include:

Asymmetric Synthesis: A significant portion of current research is dedicated to the development of catalytic asymmetric methods to produce enantiomerically enriched 2-methylcoumarans. rsc.org This involves the use of chiral catalysts, often based on transition metals like titanium and iron, to control the stereochemical outcome of the reaction. rsc.org These chiral building blocks are highly sought after for the synthesis of complex natural products and pharmaceuticals.

Catalyst Development: Researchers are actively exploring new and more efficient catalysts for the synthesis of these compounds. This includes the design of novel chiral ligands that can effectively induce high levels of enantioselectivity. rsc.org The use of earth-abundant and environmentally benign metals as catalysts is also a growing area of interest. rsc.org

These research efforts underscore the continued importance of this compound as a key structural motif in modern organic chemistry, with ongoing investigations aimed at unlocking its full potential in the synthesis of valuable and complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWWWDXTTVMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35567-59-0 | |

| Record name | 2-methyl-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylcoumaran 3 One and Its Chemical Congeners

Classical and Established Synthetic Pathways

The construction of the 2-Methylcoumaran-3-one core relies on established synthetic strategies for the formation of the benzofuranone ring system. These methods often involve intramolecular cyclization or condensation reactions of appropriately substituted phenolic precursors.

Cyclization Reactions for Benzofuranone Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of benzofuranone scaffolds. A common approach involves the cyclization of ortho-substituted phenoxyacetic acid derivatives. For the synthesis of this compound, this would typically involve a precursor such as an O-aryl-α-halopropionate. The reaction proceeds via an intramolecular nucleophilic substitution, where the phenoxide attacks the electrophilic carbon bearing the leaving group to form the five-membered heterocyclic ring. The choice of base and reaction conditions is crucial for the efficiency of the cyclization.

Another notable cyclization strategy is the acid-catalyzed intramolecular acylation, a variant of the Friedel-Crafts reaction. libretexts.org In this approach, a suitably substituted phenoxypropionic acid can be treated with a strong acid to promote cyclization onto the aromatic ring, forming the ketone moiety of the coumaran-3-one. The success of this method is highly dependent on the activation of the aromatic ring and the absence of competing side reactions.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Key Features |

| Intramolecular Nucleophilic Substitution | O-aryl-α-halopropionate | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone) | This compound | Formation of the ether linkage and subsequent intramolecular cyclization. |

| Intramolecular Friedel-Crafts Acylation | Phenoxypropionic acid | Strong acid (e.g., PPA, H2SO4) | This compound | Acid-catalyzed electrophilic aromatic substitution to form the ketone. |

Condensation Reactions in Benzofuranone Synthesis

Condensation reactions provide another versatile avenue for the synthesis of benzofuranone systems. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, can be conceptually applied to form the β-keto ester functionality present in the coumaran-3-one ring. rsc.org This would require a precursor containing two ester groups, one of which is attached to the phenolic oxygen and the other positioned to enable intramolecular cyclization. The reaction is typically promoted by a strong base.

While not leading directly to this compound, the Perkin rearrangement of 3-halocoumarins in the presence of a base results in a ring contraction to form benzofuran-2-carboxylic acids. This highlights the reactivity of related heterocyclic systems under basic conditions and the potential for rearrangement pathways in the synthesis of benzofuran (B130515) derivatives.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Key Features |

| Dieckmann Condensation | Diethyl 2-(2-ethoxycarbonylphenoxy)propanoate | Strong base (e.g., NaOEt), followed by hydrolysis and decarboxylation | This compound | Intramolecular Claisen condensation to form a cyclic β-keto ester. |

Other Conventional Routes to Coumaran-3-one Scaffolds

A variety of other conventional methods have been reported for the synthesis of the broader class of coumaran-3-ones. These often involve multi-step sequences starting from readily available phenols and α-halo ketones or esters. The specific introduction of the methyl group at the 2-position can be achieved by using a starting material that already contains the required stereocenter or by a subsequent alkylation step, although the latter can present challenges in terms of regioselectivity and stereocontrol in classical synthesis.

Advanced Asymmetric Synthesis of Chiral 2-Methylcoumarans

The development of asymmetric methodologies to control the stereochemistry at the C2 position of 2-methylcoumarans is a significant area of research, driven by the demand for enantiomerically pure compounds in various applications.

Chiral Catalysis for Enantioselective Formation

The use of chiral catalysts to induce enantioselectivity in the formation of 2-methylcoumarans represents a powerful and atom-economical approach.

A highly effective method for the enantioselective synthesis of 2-methyl-2,3-dihydrobenzofurans (2-methylcoumarans) is the intramolecular hydroalkoxylation of 2-allylphenol (B1664045) derivatives catalyzed by chiral titanium complexes. nih.govresearchgate.netrsc.org This reaction involves the addition of the phenolic hydroxyl group across the double bond of the allyl side chain.

The catalyst is typically generated in situ from a titanium source, such as titanium isopropoxide (Ti(OiPr)₄), and a chiral ligand. Axially chiral 1,1'-binaphthyl-2-carboxylic acids (BINA-Cox) and chiral 1,1′-binaphthyl-2,2′-disulfonic acids have been shown to be effective ligands for this transformation. researchgate.netrsc.org The addition of a co-catalytic amount of water is often crucial for catalyst activity. nih.gov This methodology has been successfully applied to a range of substituted 2-allylphenols, affording the corresponding (S)-2-methylcoumarans in good yields and with high enantiomeric excess (ee). nih.gov The reaction is often carried out at elevated temperatures, sometimes with the use of microwave irradiation to reduce reaction times. researchgate.net

The steric and electronic properties of the ligand play a significant role in determining the enantioselectivity of the reaction. For instance, installing a bulky, sterically hindered substituent at the C6′ position of the BINA-Cox ligand has been shown to improve the enantioselectivity. rsc.org

| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 2-Allylphenol | Ti(OiPr)₄ / (aS)-1-(2-methoxy-1-naphthyl)-2-naphthoic acid / H₂O | 1,2-Dichlorobenzene | 240 | up to 90 | up to 85 |

| Various 2-allylphenol derivatives | Ti(OiPr)₄ / Axially chiral 1,1'-binaphthyl-2-carboxylic acid (BINA-Cox) ligands / H₂O | Mesitylene | Microwave | Excellent | Moderate to Good |

| Unactivated Alkenes (e.g., 2-allylphenols) | Ti(OTf)₂ / Chiral 1,1′-binaphthyl-2,2′-disulfonic acid (L13) | Dichloromethane | Room Temperature | High | Excellent |

Copper-Catalyzed Intramolecular C-O Coupling Reactions

Copper-catalyzed intramolecular C-O bond formation represents a powerful and widely used method for the synthesis of dihydrobenzofuran scaffolds. This approach, often referred to as an Ullmann-type coupling, typically involves the cyclization of a suitably substituted ortho-halophenol derivative. The reaction proceeds via the formation of a copper alkoxide, followed by intramolecular nucleophilic aromatic substitution to forge the crucial aryl ether bond, yielding the heterocyclic ring system.

Enantioselective variants of this reaction have been developed to produce chiral dihydrobenzofurans with high optical purity. beilstein-journals.org These asymmetric methods employ a copper(I) source in conjunction with a chiral ligand. A notable strategy is the copper-catalyzed desymmetrization of prochiral substrates, which can afford products with chiral tertiary or quaternary carbon centers in high yields and enantioselectivities under mild conditions. beilstein-journals.org For instance, the cyclization of 2,2-bis(2-bromophenyl)propane-1,3-diol derivatives can be catalyzed by a Cu(I)-diamine complex to yield chiral dihydrobenzopyrans, a related oxygen heterocycle. beilstein-journals.org The general principles of this catalytic system are applicable to the synthesis of substituted coumaranones.

Key features of this methodology include its tolerance for a broad range of substrates and the ability to construct stereogenic centers effectively. beilstein-journals.orgresearchgate.net The choice of ligand, base, and solvent is critical for optimizing both the yield and the enantioselectivity of the transformation.

Table 1: Representative Copper-Catalyzed C-O Coupling Reactions for Dihydrobenzofuran Synthesis This table is illustrative of the general methodology's effectiveness.

| Entry | Catalyst/Ligand | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | CuI / Chiral Diamine | 2-Halophenol with tethered alcohol | Chiral Dihydrobenzofuran | High | Good to Excellent |

| 2 | CuCl / 1,10-Phenanthroline | 3-Arylcoumarin (decarboxylative) | 2-Arylbenzofuran | 26-84 | N/A |

Iron(III)-Catalyzed Asymmetric Haloetherification

Iron catalysis has emerged as an economical and environmentally benign alternative to catalysis by precious metals. While direct examples of iron(III)-catalyzed asymmetric haloetherification for this compound are not extensively documented, the principles of iron-catalyzed halocyclization of o-hydroxystyrenes provide a clear pathway to related chiral dihydrobenzofuran structures. This method involves the reaction of an alkene with an electrophilic halogen source, where an intramolecular nucleophilic attack by the phenolic oxygen traps the intermediate, forming the heterocyclic ring.

An iron(III) salt, such as iron(III) perchlorate, can act as a Lewis acid to activate the substrate or catalyst. researchgate.net In an asymmetric variant, a chiral ligand would coordinate to the iron center, creating a chiral environment that directs the approach of the nucleophile, thereby inducing enantioselectivity. The reaction of an appropriately substituted o-hydroxystyrene with a halogenating agent like N-iodosuccinimide (NIS) in the presence of a chiral iron complex would lead to the formation of a 2-(halomethyl)-dihydrobenzofuran derivative. Subsequent oxidation of the 3-position could then yield the desired coumaran-3-one skeleton.

The combination of iron catalysis with enzymatic reactions has also been explored to achieve optically active 2,3-dihydrobenzofuran (B1216630) derivatives. A ferric ion-catalyzed cycloaddition can produce a racemic mixture, which is then resolved via lipase-catalyzed enantioselective acylation. researchgate.net

Nickel-Catalyzed Asymmetric Reductive Cross-Electrophilic Carboamination

Nickel-catalyzed reactions have gained prominence for their ability to forge C-C and C-heteroatom bonds. Asymmetric reductive cross-electrophilic carboamination is a sophisticated strategy for the simultaneous introduction of both a carbon and a nitrogen group across a double bond. nih.govsemanticscholar.org This methodology can be adapted to synthesize congeners of this compound, particularly those incorporating nitrogen atoms, such as amino-substituted dihydrobenzofurans or related nitrogen heterocycles.

The reaction typically involves an alkene-tethered aryl halide and an aminating agent, such as an O-benzoyl-hydroxylamine, in the presence of a nickel catalyst, a chiral ligand, and a reducing agent (e.g., zinc or manganese metal). nih.govrochester.edu The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by migratory insertion of the tethered alkene. The resulting alkylnickel intermediate is then intercepted by the aminating agent, and reductive elimination furnishes the carboaminated product. nih.gov

The use of a chiral ligand, such as a pyrox-type ligand, allows for the enantioselective construction of products containing a β-chiral amine with an enantioenriched quaternary carbon center. nih.govsemanticscholar.org This method provides modular and rapid access to complex, densely functionalized chiral building blocks from simple starting materials. semanticscholar.org

Table 2: Nickel-Catalyzed Asymmetric Reductive 1,2-Carboamination of Unactivated Alkenes This table illustrates the potential of the methodology for creating chiral centers.

| Entry | Alkene Substrate | Aminating Agent | Catalyst / Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Alkene-tethered aryl iodide | O-benzoyl-hydroxylamine | Ni(COD)₂ / Chiral Pyrox | Good | Excellent |

Aluminum-Catalyzed Cyclization Approaches

Aluminum-based Lewis acids, such as aluminum chloride (AlCl₃), are classic reagents for promoting cyclization reactions, including Friedel-Crafts-type alkylations and acylations. In the context of coumaranone synthesis, an aluminum-catalyzed approach can facilitate the intramolecular cyclization of a suitable precursor, such as a phenoxyacetyl chloride derivative. The Lewis acid activates the acyl group, promoting electrophilic attack on the aromatic ring to form the five-membered ketone ring.

A more refined approach involves the use of an aluminum chloride-nitromethane (AlCl₃·MeNO₂) complex, which moderates the reactivity of AlCl₃. This system has been successfully applied in Dieckmann cyclization reactions to access complex 2-alkyl-1,3-dione building blocks from dicarboxylic acid or acid chloride substrates. rsc.org This demonstrates the utility of aluminum catalysis in forming cyclic ketones from acyclic precursors, a strategy directly applicable to the synthesis of the coumaran-3-one core. The reaction involves the formation of an enolate followed by intramolecular acylation. While inherently achiral, this method could be rendered asymmetric through the use of chiral aluminum catalysts or auxiliaries.

Rhodium-Catalyzed Enantioselective Cycloadditions

Rhodium catalysis offers powerful tools for the construction of cyclic systems through cycloaddition reactions. A flexible route to fused benzofuran derivatives has been achieved via a cationic rhodium(I)-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes or nitriles. researchgate.netnih.govnih.gov This reaction proceeds under mild conditions and allows for the assembly of the benzofuran core in a single, atom-economical step.

The mechanism involves the coordination of the diyne to the rhodium catalyst to form a rhodacyclopentadiene intermediate. Subsequent insertion of the third unsaturated component (the alkyne or nitrile) and reductive elimination yields the fused aromatic system. nih.gov The use of a chiral phosphine (B1218219) ligand, such as H₈-BINAP, allows the reaction to proceed enantioselectively, creating chiral benzofuran derivatives. researchgate.net While this specific example builds a fully aromatic benzofuran, modifications to the substrate and reaction type, such as rhodium-catalyzed annulations between cyclobutanones and enynes, can construct complex, C(sp³)-rich scaffolds relevant to dihydrobenzofurans with excellent diastereo- and enantioselectivity. nih.gov

Design and Application of Chiral Ligands in Stereocontrol

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The use of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions is the most common strategy to achieve this goal. These ligands coordinate to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate or transition state, leading to the preferential formation of one enantiomer.

Axially Chiral Binaphthyl Derivatives

Among the most successful and widely utilized classes of chiral ligands are the axially chiral binaphthyl derivatives, with 1,1'-bi-2-naphthol (B31242) (BINOL) being the archetypal example. rsc.org The chirality of these compounds arises not from a stereogenic carbon atom but from atropisomerism—the hindered rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. rsc.org This stable axial chirality makes them excellent scaffolds for creating robust chiral inducers.

BINOL and its derivatives are exceptionally versatile and have been employed in a vast array of asymmetric transformations. rsc.org They can be modified at various positions (e.g., 3,3' or 6,6') to fine-tune their steric and electronic properties, allowing for the optimization of a ligand for a specific catalytic reaction. For example, bulky substituents at the 3,3'-positions can create a more defined chiral pocket around the metal center, enhancing enantioselectivity.

In the synthesis of this compound and its congeners, BINOL-derived ligands, particularly phosphine derivatives like BINAP, are crucial for achieving high enantioselectivity in reactions catalyzed by rhodium, ruthenium, and other transition metals. nih.gov For instance, the cationic rhodium(I)/H₈-BINAP complex is effective in the enantioselective [2+2+2] cycloaddition for synthesizing fused benzofurans. researchgate.net Furthermore, phosphoric acids derived from BINOL have emerged as powerful chiral Brønsted acid catalysts for a variety of asymmetric reactions. rsc.org The success of these ligands stems from their well-defined, rigid C₂-symmetric scaffold, which effectively transfers chiral information during the catalytic cycle. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2-Methyl-2,3-dihydrobenzofuran-3-one |

| 1,1'-Bi-2-naphthol | BINOL |

| Aluminum chloride | AlCl₃ |

| Iron(III) perchlorate | Fe(ClO₄)₃ |

| N-Iodosuccinimide | NIS |

| O-Benzoyl-hydroxylamine | |

| H₈-BINAP | |

| Pyrox | |

| Nitromethane | MeNO₂ |

| Zinc | Zn |

| Manganese | Mn |

| Rhodium(I) | Rh(I) |

| Copper(I) | Cu(I) |

Ligand Steric and Electronic Effects on Enantioselectivity

The enantioselective synthesis of 2,3-dihydrobenzofurans, the core structure of this compound, can be significantly influenced by the steric and electronic properties of the ligands employed in catalytic systems. In the context of palladium-catalyzed intramolecular Heck-Matsuda reactions to form 3,3-disubstituted-2,3-dihydrobenzofurans, the choice of chiral N,N-ligands plays a crucial role in determining the enantiomeric ratio of the product. While specific studies focusing solely on this compound are limited, research on related structures demonstrates that subtle modifications to the ligand framework can lead to substantial differences in stereochemical outcomes. For instance, the steric bulk of substituents on the chiral ligand can effectively shield one face of the substrate-catalyst complex, thereby directing the approach of the reacting species to the less hindered face and inducing high enantioselectivity.

Electronic effects of the ligands also contribute significantly to the enantiocontrol of these reactions. Electron-donating or electron-withdrawing groups on the ligand can modulate the electronic density at the metal center, which in turn affects the stability of the diastereomeric transition states. This electronic tuning can influence the rate and selectivity of the key bond-forming steps, ultimately impacting the enantiomeric excess of the final product. The interplay between steric hindrance and electronic properties of the ligand is a key consideration in the design of effective catalytic systems for the asymmetric synthesis of chiral 2,3-dihydrobenzofuran derivatives.

Chiral Auxiliary Strategies in Stereoselective Transformations

Chiral auxiliaries offer a robust and reliable method for controlling the stereochemical outcome of synthetic transformations leading to compounds like this compound. This strategy involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The inherent chirality of the auxiliary then directs the stereoselectivity of subsequent reactions, leading to the formation of a desired diastereomer. Following the key stereoselective step, the auxiliary is cleaved and can often be recovered for reuse.

Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis, including oxazolidinones and camphor-derived auxiliaries. For example, oxazolidinone auxiliaries, popularized by David Evans, can be acylated and then subjected to diastereoselective alkylation reactions. The bulky substituent on the oxazolidinone effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. Similarly, camphor-based auxiliaries, with their rigid bicyclic structure, provide a well-defined chiral environment that can induce high levels of stereocontrol in a variety of reactions.

The general workflow for employing a chiral auxiliary in the synthesis of a chiral molecule like this compound would involve:

Covalent attachment of the chiral auxiliary to a precursor molecule.

A diastereoselective reaction to introduce the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

This methodology has proven to be highly effective for the synthesis of a wide range of chiral compounds and remains a valuable tool in asymmetric synthesis.

Enzymatic and Biocatalytic Approaches for Chiral Synthesis

Enzymatic and biocatalytic methods are increasingly recognized as powerful tools for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. For the synthesis of chiral 2,3-dihydrobenzofuran derivatives, enzyme-catalyzed dynamic kinetic resolution (DKR) has emerged as a promising strategy. A recent study has demonstrated the successful application of this approach for the asymmetric synthesis of 2,3-dihydrobenzofuran esters from 2,3-dihydro-3-benzofuranols.

In this process, an intramolecular aldol (B89426) reaction is first used to generate the racemic 2,3-dihydro-3-benzofuranol. This is followed by a lipase-catalyzed kinetic resolution. The enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. Concurrently, a racemization catalyst is employed to continuously convert the unreacted enantiomer into the reactive one, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. While this specific study focused on 3-hydroxy derivatives, the principle could potentially be adapted for the synthesis of chiral this compound through the resolution of a suitable precursor.

The use of engineered enzymes, such as variants of Candida antarctica lipase (B570770) B, has also shown great potential in the kinetic resolution of related heterocyclic compounds, achieving high enantiomeric excess and excellent enantioselectivity. These biocatalytic approaches represent a green and efficient alternative to traditional chemical methods for accessing chiral building blocks.

Synthetic Modifications and Derivatization Strategies

Functionalization of the Coumaran-3-one Core

The coumaran-3-one scaffold is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents and the modulation of its chemical and biological properties. C-H functionalization has emerged as a powerful strategy for the direct modification of the coumarin (B35378) framework, which is closely related to the coumaran-3-one core. Transition metal-catalyzed reactions, for instance, enable the introduction of aryl and other groups at the C3 and C4 positions of the coumarin ring system. While direct C-H functionalization of the this compound core is less explored, the principles established for coumarins suggest potential avenues for its derivatization.

Furthermore, the reactivity of the carbonyl group and the adjacent methylene (B1212753) group in the coumaran-3-one core provides opportunities for various chemical transformations. These include aldol-type condensations, alkylations, and other nucleophilic addition reactions, which can be used to introduce a wide range of functional groups at the C2 position.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved through various synthetic routes, often starting from appropriately substituted phenols. One common approach involves the palladium-catalyzed tandem cyclization/Suzuki-coupling reaction of ortho-alkenylphenols. This methodology allows for the introduction of a variety of substituents on the aromatic ring of the dihydrobenzofuran core.

Another strategy involves the rearrangement of 2,3-dihydrobenzofuran-3-ols. For example, treatment of 2-benzotriazolyl-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol with zinc bromide can lead to the formation of 2-methyl-3-phenylbenzofuran, demonstrating the potential for skeletal rearrangements to access substituted derivatives. While this particular example leads to a benzofuran, related rearrangements could potentially be tailored to yield substituted coumaran-3-ones. The versatility of these synthetic methods allows for the creation of a library of substituted this compound analogues for further investigation.

Preparation of Related Ring Systems (e.g., Aurone (B1235358) Derivatives)

Coumaran-3-ones, including this compound, are valuable precursors for the synthesis of other important heterocyclic compounds, most notably aurones. Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids known for their distinctive yellow color and a range of biological activities.

The most common method for the synthesis of aurones from coumaran-3-ones is the Knoevenagel or aldol-type condensation with aromatic aldehydes. This reaction is typically carried out in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions can be crucial for achieving good yields and, in some cases, for controlling the stereochemistry of the exocyclic double bond. Microwave-assisted synthesis has also been reported as an efficient and environmentally friendly method for this transformation. The general reaction is depicted below:

Scheme 1: General synthesis of aurones from coumaran-3-ones.

This synthetic route provides a straightforward and versatile method for accessing a wide variety of aurone derivatives with different substitution patterns on both the benzofuran and the benzylidene moieties.

Chemical Reactivity and Transformation Mechanisms of 2 Methylcoumaran 3 One Systems

Reactions Involving the Furanone Ring System

The furanone ring in 2-methylcoumaran-3-one is a key site of reactivity. As a lactone (a cyclic ester), its carbonyl group is susceptible to nucleophilic attack. Furthermore, the entire ring system can undergo cleavage and recyclization reactions, particularly when treated with dinucleophiles. beilstein-journals.org

Studies on related furanone systems, such as 2H-furo[3,2-b]pyran-2-ones, have shown that their interaction with nitrogen-containing nucleophiles like hydrazines or hydroxylamine (B1172632) leads to a recyclization process. beilstein-journals.org This typically begins with a nucleophilic attack at the carbonyl carbon, followed by the opening of the furanone ring. beilstein-journals.org The resulting intermediate can then undergo an intramolecular cyclization to form new heterocyclic systems, such as pyrazol-3-ones or isoxazolones. beilstein-journals.org A similar pathway can be proposed for this compound, where reaction with hydrazines could yield pyrazolone (B3327878) derivatives.

The general mechanism for such a transformation involves:

Nucleophilic Attack: The nucleophile (e.g., hydrazine) attacks the electrophilic carbonyl carbon of the furanone ring.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C-O bond, thus opening the furanone ring.

Intramolecular Cyclization: A subsequent intramolecular condensation reaction occurs, leading to the formation of a new, stable heterocyclic ring.

This reactivity makes 3(2H)-furanones versatile precursors for synthesizing a variety of other heterocyclic compounds. researchgate.netnih.gov For instance, tandem reactions involving Michael addition and intramolecular cyclization are common strategies for building upon the furanone core. researchgate.net

Stereoselective Transformations and Diastereomeric Control

The presence of a stereocenter at the C2 position introduces the element of chirality, making stereoselective synthesis and transformations a critical aspect of the chemistry of this compound systems. Achieving control over the stereochemistry is essential for applications where specific enantiomers or diastereomers are required.

A notable example of stereoselective synthesis is the asymmetric catalytic hydroalkoxylation of 2-allylphenols to produce the precursor, 2-methylcoumaran. tum.de This cycloisomerization reaction can be catalyzed by titanium complexes with chiral ligands, such as axially chiral 1,1′-binaphthyl-2-carboxylic acids (BINA-Cox). tum.de The choice of ligand has a profound impact on both the catalytic activity and the enantioselectivity of the reaction. tum.de For example, high enantiomeric excess (ee) is often achieved only when the ligand possesses a free carboxyl group combined with a weakly coordinating group, like a 2'-methoxy group. tum.de

| Ligand | Catalyst System | Yield of 2-Methylcoumaran (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2'-MeO-BINA-Cox (L1) | Ti(OiPr)₄ / H₂O | High | Up to 45% |

| BINA-Cox with bulky non-donors | Ti(OiPr)₄ / H₂O | Low | Some selectivity retained |

| BINA-Cox with larger 2'-alkoxy groups | Ti(OiPr)₄ / H₂O | Reduced | Reduced |

Once the chiral this compound scaffold is formed, further reactions must be conducted under conditions that preserve or control the stereochemistry. Diastereomeric control is crucial when introducing new stereocenters into the molecule. The synthesis of specific diastereomers often relies on chiral auxiliaries or catalyst-controlled reactions where the existing stereocenter directs the approach of incoming reagents. msu.edunih.gov For example, in reactions involving the enolate of this compound, the methyl group at C2 can sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer. msu.edu The ability to synthesize specific diastereomers is vital, as different stereoisomers can exhibit vastly different biological activities. nih.gov

Coupling Reactions and Heteroatom Functionalization

The core structure of this compound offers two primary sites for coupling reactions: the aromatic ring and the α-position to the carbonyl group. These reactions are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity.

Manganese-Mediated Coupling: The enolizable carbonyl group makes this compound a suitable substrate for manganese(III)-mediated coupling reactions. wikipedia.org Treatment with manganese(III) acetate (B1210297) can generate an α-oxoalkyl radical at the C2 position. This radical can then participate in intermolecular or intramolecular additions to carbon-carbon multiple bonds, forming new C-C bonds. wikipedia.org Such reactions can be used to synthesize complex carbocyclic frameworks attached to the furanone core. wikipedia.org

Palladium-Catalyzed Cross-Coupling: The aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. libretexts.org These reactions typically involve an aryl halide or triflate derivative of the coumaranone.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. umb.eduorganic-chemistry.org Applying this to an aromatic halide derivative of this compound would introduce an alkynyl substituent.

Suzuki Coupling: This involves the reaction of an organoboron compound with an aryl halide, enabling the formation of biaryl structures or the attachment of alkyl or vinyl groups. libretexts.org

Stille Coupling: This uses an organotin compound to couple with an aryl halide. tamu.edu Organotin reagents are stable and can allow for the transfer of various organic fragments. tamu.edu

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene. umb.edu

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd complex, Cu(I) salt, Amine base | Aryl-Alkyne |

| Suzuki | Aryl Halide + Organoboron Reagent | Pd complex, Base | Aryl-Aryl, Aryl-Alkyl |

| Stille | Aryl Halide + Organotin Reagent | Pd complex | Aryl-Aryl, Aryl-Alkyl, etc. |

| Heck | Aryl Halide + Alkene | Pd complex, Base | Aryl-Alkene |

Heteroatom Functionalization: Besides C-C bond formation, methods for introducing heteroatoms are also significant. Strain-release functionalization, while typically applied to smaller rings, provides a conceptual basis for reactions where strained bonds react with amines, alcohols, or thiols. nih.gov More directly, nucleophilic substitution reactions on a halogenated aromatic ring can introduce oxygen or nitrogen functionalities.

Electrophilic and Nucleophilic Reactions of the Core Structure

The reactivity of the this compound core is a duality of electrophilic and nucleophilic character at different sites within the molecule.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂) onto the aromatic ring. masterorganicchemistry.comlumenlearning.com

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen. lumenlearning.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (–SO₃H). libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions, which use an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃), attach alkyl or acyl groups to the aromatic ring. rahacollege.co.in

The initial attack of the electrophile on the aromatic ring forms a resonance-stabilized carbocation intermediate (a σ-complex or benzenium ion), which is the rate-determining step. libretexts.org Subsequent loss of a proton restores aromaticity. libretexts.org

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the furanone ring. europa.eumsu.edu This can lead to two main outcomes:

Nucleophilic Addition: A nucleophile can add to the carbonyl group, forming a tetrahedral intermediate. This is the initial step in reactions like Grignard additions or reductions with hydride reagents (e.g., NaBH₄), which would convert the ketone to a secondary alcohol.

Nucleophilic Substitution/Ring Opening: As discussed in Section 3.1, strong nucleophiles can initiate a sequence of addition followed by elimination of the ring's oxygen atom, leading to ring cleavage. beilstein-journals.orgrutgers.edu This is a form of nucleophilic acyl substitution.

Another potential site for nucleophilic attack is the C2 carbon, via an Sₙ2 mechanism, if a suitable leaving group is present. However, this is generally less favorable than attack at the carbonyl carbon. byjus.comlibretexts.org The reactivity at this position is more likely to proceed through the formation of an enolate intermediate under basic conditions.

Advanced Spectroscopic Characterization and Analytical Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

A multi-faceted spectroscopic approach is indispensable for the unambiguous structural elucidation of 2-Methylcoumaran-3-one. High-resolution NMR provides a detailed map of the proton and carbon framework, while vibrational spectroscopy probes the functional groups present. High-resolution mass spectrometry complements these techniques by providing an exact mass and valuable fragmentation data.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic, methine, and methyl protons. The aromatic protons typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm, with their specific shifts and coupling patterns dependent on their position on the benzene (B151609) ring. libretexts.orglibretexts.orgresearchgate.netamherst.edu The methine proton adjacent to the chiral center and the oxygen atom would likely appear as a quartet, influenced by the neighboring methyl group. The methyl protons would present as a doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ketone is characteristically found far downfield, typically in the range of 190-220 ppm. libretexts.orglibretexts.orgcompoundchem.comwisc.edu Aromatic carbons produce signals between approximately 110 and 160 ppm. libretexts.orglibretexts.orgoregonstate.edu The methine and methyl carbons would appear in the upfield region of the spectrum.

Illustrative NMR Data for this compound:

| ¹H NMR | ¹³C NMR | |||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.8 - 7.2 | Multiplet | Aromatic Protons | ~205 | C=O |

| 4.6 | Quartet | -CH- | 120 - 160 | Aromatic Carbons |

| 1.5 | Doublet | -CH₃ | ~80 | -CH-O |

| ~15 | -CH₃ |

Note: The data in this table is illustrative and based on typical chemical shifts for the functional groups present in the molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of the ketone, typically appearing in the range of 1705-1725 cm⁻¹. uc.edu The presence of the aromatic ring would give rise to C=C stretching vibrations between 1475 and 1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.orguc.edu The C-O stretching of the furanone ring would likely be observed in the 1000-1300 cm⁻¹ region. uc.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum, appearing around 1000 cm⁻¹ and 1600 cm⁻¹. nih.govresearchgate.net The carbonyl stretch is also Raman active. Terahertz spectroscopy could potentially provide insights into the low-frequency vibrational modes of the molecule, which are related to larger-scale molecular motions and intermolecular interactions.

Illustrative Vibrational Spectroscopy Data for this compound:

| Technique | Frequency/Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | ~3050-3100 | Aromatic C-H Stretch |

| ~2870-2960 | Aliphatic C-H Stretch | |

| ~1715 | C=O Stretch (Ketone) | |

| ~1600, ~1480 | Aromatic C=C Stretch | |

| ~1250 | C-O Stretch | |

| Raman | ~3060 | Aromatic C-H Stretch |

| ~1600 | Aromatic Ring Stretch | |

| ~1000 | Aromatic Ring Breathing |

Note: This data is illustrative and based on typical vibrational frequencies for the indicated functional groups.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and for elucidating its fragmentation pathways. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its exact molecular formula.

Upon ionization, the molecular ion of this compound can undergo characteristic fragmentation. A common fragmentation pathway for cyclic ketones involves an initial alpha-cleavage of the bond adjacent to the carbonyl group. whitman.eduwhitman.edu Further fragmentation could involve the loss of small neutral molecules such as carbon monoxide (CO). The aromatic ring contributes to the stability of the molecular ion. whitman.eduslideshare.net

Illustrative HRMS Fragmentation Data for this compound:

| m/z (calculated) | Possible Formula | Fragment Description |

| 148.0524 | C₉H₈O₂ | Molecular Ion [M]⁺ |

| 120.0575 | C₈H₈O | [M - CO]⁺ |

| 105.0334 | C₇H₅O | [M - CO - CH₃]⁺ |

| 77.0391 | C₆H₅ | Phenyl Cation |

Note: This data is illustrative and represents plausible fragmentation pathways.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures such as essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile compounds like this compound, especially in the context of essential oil analysis. scitepress.orgedu.krdazom.comup.ac.zaareme.co.jp The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns.

In a study analyzing the chemical composition of Neem (Azadirachta indica) essential oil, this compound was identified as a principal component, constituting 14.07% of the total oil. This identification was based on the compound's retention time and its mass spectrum.

GC-MS Analysis Data for this compound in Neem Essential Oil:

| Parameter | Value |

| Retention Time | Not specified in the available abstract |

| Relative Abundance | 14.07% |

| Column Type (Typical) | HP-5MS capillary column |

| Temperature Program (Typical) | 60°C to 240°C |

Data based on a study of Neem essential oil.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and quantification of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach for compounds with moderate polarity. phenomenex.com

A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. shodex.comauroraprosci.com The ratio of the solvents can be adjusted to achieve the desired retention time and separation from other components. Detection is often performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, likely in the UV region due to the aromatic ring.

Hypothetical HPLC Method for this compound Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | ~5-7 minutes |

Note: This is a hypothetical method based on the general principles of reversed-phase HPLC for aromatic ketones.

Advanced Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of small molecules like this compound. nih.govnih.gov This method utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge, size, and frictional forces of the analyte. sciex.com For a chiral molecule such as this compound, which possesses a stereocenter at the C2 position, enantioselective separation is of paramount importance.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of neutral and chiral molecules. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The differential partitioning of the enantiomers of this compound into the chiral micelles allows for their separation.

The development of a CE method for the enantioseparation of this compound would involve the optimization of several parameters, including the choice of a suitable chiral selector (e.g., cyclodextrins or chiral surfactants), buffer pH, applied voltage, and capillary temperature. The high resolving power of CE allows for the baseline separation of enantiomers, enabling their accurate quantification. csmres.co.uk

Below is an illustrative table of expected results from a capillary electrophoresis method developed for the enantiomeric separation of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Selector | 20 mM β-cyclodextrin | 30 mM γ-cyclodextrin | 15 mM Sulfated β-cyclodextrin |

| Buffer | 50 mM Phosphate, pH 2.5 | 50 mM Phosphate, pH 2.5 | 25 mM Borate, pH 9.0 |

| Voltage | 20 kV | 25 kV | 20 kV |

| Temperature | 25 °C | 20 °C | 25 °C |

| Migration Time (R)-enantiomer (min) | 8.52 | 9.15 | 7.89 |

| Migration Time (S)-enantiomer (min) | 8.78 | 9.55 | 8.21 |

| Resolution (Rs) | 1.85 | 2.10 | 2.55 |

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. mkuniversity.ac.innih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unequivocal assignment of the absolute stereochemistry of its chiral center.

The process involves irradiating a single crystal of this compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. The determination of the absolute configuration is often achieved through the use of anomalous dispersion, which requires the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. nih.gov

The crystallographic data would not only confirm the connectivity of the atoms in this compound but also provide precise details about its conformational preferences in the solid state. This information is invaluable for understanding its chemical reactivity and potential biological activity.

The following table presents hypothetical crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C10H10O2 |

| Molecular Weight | 162.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.543 Å, b = 8.912 Å, c = 14.321 Å |

| Volume | 833.4 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.29 g/cm³ |

| Flack Parameter | 0.05(10) |

Development and Validation of Analytical Procedures

The development and validation of analytical procedures are critical for ensuring the quality and consistency of any chemical substance. amsbiopharma.com For this compound, a validated analytical method is necessary for its quantification in various matrices, such as in bulk material or in formulated products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

The development of an HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase that provides good separation of the analyte from any impurities, and a suitable detection wavelength. Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2). europa.eufda.goveuropa.eu

Validation of an analytical procedure demonstrates that it is suitable for its intended purpose. amsbiopharma.com The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

An example of the results from the validation of an HPLC method for the assay of this compound is presented in the table below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the analyte | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 80-120% of the nominal concentration | 50-150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Repeatability (RSD%) | ≤ 1.0% | 0.45% |

| Intermediate Precision (RSD%) | ≤ 2.0% | 0.78% |

| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |

| Robustness | RSD ≤ 2.0% for varied parameters | Complies |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT)) for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, which in turn helps in elucidating reaction mechanisms, stabilities, and electronic properties. For 2-Methylcoumaran-3-one, DFT calculations could be employed to study various chemical transformations. For instance, the mechanism of its synthesis, such as the intramolecular cyclization of a corresponding precursor, could be modeled. This would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathway. Activation energies derived from these calculations would provide insight into the kinetics of the reaction. However, specific DFT studies detailing such mechanisms for this compound have not been found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility. This compound possesses a chiral center at the C2 position and a five-membered ring, which is not planar. MD simulations could reveal the preferred conformations of the dihydrofuranone ring, such as envelope or twist conformations, and the orientation of the methyl group (axial vs. equatorial-like positions). Understanding these conformational preferences is crucial as they can influence the molecule's reactivity and interactions with other molecules. utdallas.edulumenlearning.comlibretexts.org Currently, there are no published MD simulation studies specifically analyzing the conformational landscape of this compound.

In Silico Modeling of Molecular Interactions

In silico modeling, including techniques like molecular docking, is instrumental in predicting how a molecule might interact with biological targets, such as proteins or enzymes. Given that many coumarin (B35378) derivatives exhibit biological activity, it would be valuable to model the interactions of this compound with various active sites. Such studies would predict the binding affinity and orientation of the molecule within a receptor's binding pocket, identifying key interactions like hydrogen bonds or hydrophobic contacts. While there are numerous in silico studies on other 2,3-dihydrobenzofuran (B1216630) derivatives as potential enzyme inhibitors nih.govresearchgate.net, specific research modeling the molecular interactions of this compound is absent from the current body of scientific literature.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are frequently used to predict spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Comparing these predicted spectra with experimental data can confirm the molecule's structure. Furthermore, computational tools can explore potential reaction pathways, such as decomposition or rearrangement reactions, by mapping the potential energy surface. nih.gov This can help identify likely products and intermediates under various conditions. To date, specific computational predictions of the spectroscopic properties and reaction pathways for this compound are not available in published research.

Supramolecular Chemistry of Coumaran 3 One Derivatives

Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule to a larger "host" molecule through non-covalent interactions. mdpi.com Coumarin (B35378) derivatives can act as guests, interacting with various host molecules. The encapsulation of organic dyes like coumarins into silica-based nanostructures, for example, leads to composite materials with novel optical properties. researchgate.net Understanding how these host-guest interactions affect the stability and properties of the resulting assembly is crucial for designing new functional materials. researchgate.net

Molecular recognition is the specific binding between two or more molecules through these non-covalent forces. The pharmacological activity of many coumarin derivatives is attributed to their ability to engage in specific non-covalent interactions—such as hydrogen bonding, π–π stacking, and hydrophobic interactions—with biological targets like proteins and DNA. nih.gov For instance, studies on coumarin derivatives as inhibitors of monoamine oxidases (MAOs) have helped to identify the key molecular features responsible for binding affinity and selectivity. beilstein-journals.org

The interaction of coumarin-based ligands with G-quadruplex DNA has been evaluated using techniques like electrospray ionization mass spectrometry (ESI-MS). nih.govtandfonline.com These studies show that coumarin derivatives can selectively interact with specific DNA structures, and the nature of this interaction is dependent on the specific structure of the ligand. nih.govtandfonline.com

| Host Molecule | Guest Molecule Type | Key Interactions | Application |

| Silica Nanostructures | Coumarin Dyes | Hydrogen Bonding | Novel Optical Materials researchgate.net |

| Proteins (e.g., MAOs) | Coumarin Derivatives | Hydrogen Bonding, Hydrophobic Interactions | Drug Design nih.govbeilstein-journals.org |

| G-quadruplex DNA | Coumarin-triazole analogs | Intercalation, Non-radiative energy transfer | Molecular Probes nih.govtandfonline.com |

| β-Cyclodextrin | Coumarin | Inclusion Complex | Supramolecular Catalysis researchgate.net |

Principles of Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.org The unique structure of coumarin and its derivatives makes them suitable candidates for building blocks in self-assembly. nih.gov These molecules can self-assemble into one- or two-dimensional supramolecular arrays, a characteristic that is of interest for applications in organic electronics. nih.gov

The self-assembly process can be influenced by various factors, including the specific substituents on the coumarin ring, the solvent, and the presence of other molecules. For example, PEG-coumarin conjugates can form self-assembled nanoaggregates that can be used for drug delivery. nih.gov In this case, the self-assembly is driven by a combination of hydrophobic and π-π stacking interactions. nih.gov

The study of peptide self-assembly on surfaces like mica has shown that molecules can form highly ordered nanostructures, such as nanofibers and nanoribbons. rsc.org The principles governing these formations, such as the interplay of intermolecular forces and surface interactions, are also relevant to the self-assembly of coumarin derivatives. rsc.org The formation of crystalline hydrogels from self-assembling cyclic dipeptides, driven by intermolecular hydrogen bonding, further illustrates how specific non-covalent interactions can lead to well-ordered supramolecular structures. beilstein-journals.org

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The assembly and structure of supramolecular systems based on coumarin derivatives are governed by a variety of non-covalent interactions. nih.govmdpi.com These interactions, though weaker than covalent bonds, collectively determine the stability and properties of the resulting supramolecular architectures. nih.govmdpi.com

Hydrogen Bonding: In many coumarin derivatives, C-H···O hydrogen bonds are a critical factor in determining their solid-state architecture. researchgate.net A study of coumarin-3-carboxylic acid esters with cycloalkyl groups revealed that weak C-H···O hydrogen bonds were the dominant intermolecular interaction. researchgate.net The presence of hydroxyl groups on the coumarin ring can lead to significant hydrogen bonding interactions, which can be crucial for protein-ligand binding. nih.gov

π-π Stacking: While the aromatic nature of the coumarin ring suggests the possibility of π-π stacking, this interaction is not always significant. researchgate.net In the aforementioned study of coumarin-3-carboxylic acid esters, π-π stacking interactions were found to be negligible. researchgate.net However, in other systems, such as PEG-coumarin nanoaggregates, π-π stacking plays a role in the self-assembly process. nih.gov The contribution of π-π stacking is important for understanding the fundamental nature of molecular assembly. sciengine.com

| Interaction Type | Example System | Significance |

| C-H···O Hydrogen Bonding | Coumarin-3-carboxylic acid esters | Determines solid-state architecture researchgate.net |

| π-π Stacking | PEG-coumarin nanoaggregates | Drives self-assembly for drug delivery nih.gov |

| Hydrophobic Interactions | Coumarin derivatives with protein targets | Contributes to binding affinity nih.gov |

| Electrostatic Interactions | Coumarin derivatives with biological molecules | Influences molecular recognition nih.gov |

Supramolecular Catalysis Involving Coumaran-3-one Scaffolds

Supramolecular catalysis utilizes the principles of molecular recognition and host-guest chemistry to accelerate chemical reactions. researchgate.net The coumarin scaffold has been employed in the development of various catalytic systems. For instance, the synthesis of functionalized coumarins can be catalyzed by a self-assembled Pd4L2 cage which acts as a water-soluble molecular flask. iaea.orgnih.govmdpi.com In this system, the encapsulation of reactants within the cage enhances the reaction rate by over 23-fold compared to the uncatalyzed reaction in the background. iaea.orgnih.govmdpi.com This highlights the potential of using supramolecular hosts to create microenvironments that are conducive to specific chemical transformations.

The photodimerization of coumarins can be efficiently controlled by confining the molecules within a supramolecular host, such as cucurbit nih.govuril or β-cyclodextrin. These hosts can selectively pre-organize the coumarin molecules, leading to the formation of specific photodimers with high selectivity.

Furthermore, clay-catalyzed, solventless condensation of coumaran-3-ones with α,β-dicarbonyl compounds under microwave irradiation provides a green chemistry approach to synthesizing novel acylaurones. nih.gov Heterogeneous catalysts like Amberlyst-15 have also been used for the synthesis of coumarin derivatives via Pechmann condensation under solvent-free conditions. tandfonline.com

| Catalytic System | Reaction Type | Role of Supramolecular Scaffold |

| Self-assembled Pd4L2 cage | Knoevenagel condensation | Molecular flask to encapsulate reactants and enhance reaction rate iaea.orgnih.govmdpi.com |

| Cucurbit nih.govuril / β-Cyclodextrin | Photodimerization | Template for selective formation of photodimers |

| Clay (K10, KSF) | Condensation of coumaran-3-ones | Solid acid catalyst in solvent-free conditions nih.gov |

| Amberlyst-15 | Pechmann condensation | Recyclable heterogeneous catalyst tandfonline.com |

Emerging Research Directions and Future Perspectives

Applications in Advanced Organic Synthesis Methodologies

The unique structural features of 2-Methylcoumaran-3-one make it a valuable synthon in advanced organic synthesis. Its potential is being explored in various complex synthetic strategies, including cascade reactions and as a chiral building block for the synthesis of intricate molecules.

Cascade Reactions:

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. The coumaran-3-one framework is a promising candidate for designing novel cascade sequences. For instance, a one-pot, three-component reaction can lead to the formation of complex coumarin (B35378) derivatives, highlighting the efficiency of multicomponent strategies in generating molecular diversity. mdpi.com Such methodologies are being explored for the synthesis of furo[3,2-c]coumarins and their derivatives through cascade addition/cyclization/oxidation sequences. The development of these reactions underscores a move towards more sustainable and atom-economical synthetic routes.

Chiral Building Blocks:

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov Chiral coumaran-3-one derivatives are valuable intermediates in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.netresearchgate.net The development of organocatalytic methods has enabled the enantioselective synthesis of various coumarin derivatives, which can then be transformed into a wide array of chiral molecules. nih.govsemanticscholar.orgnih.gov The use of chiral metal catalysts and asymmetric hydrogenation are also key techniques in producing these valuable building blocks from achiral starting materials. nih.govresearchgate.net The strategic placement of the methyl group in this compound offers a handle for stereocontrol in subsequent transformations, making it an attractive starting point for the synthesis of chiral targets.

The following table summarizes selected advanced synthesis methodologies involving coumarin and coumaran-3-one derivatives:

| Methodology | Description | Potential Application of this compound | Key References |

| Organocatalytic Cascade Reactions | A sequence of reactions catalyzed by a small organic molecule to build molecular complexity in one pot. nih.govsemanticscholar.org | As a substrate in enantioselective cascade reactions to generate chiral polycyclic structures. | nih.govsemanticscholar.org |

| Three-Component Reactions | A reaction where three or more reactants combine in a single step to form a product that contains significant portions of all the reactants. mdpi.comnih.gov | As one of the components in the synthesis of highly substituted heterocyclic systems. | mdpi.comnih.gov |

| Asymmetric Synthesis | The synthesis of a chiral compound in an enantiomerically enriched form. nih.govresearchgate.net | As a precursor for the synthesis of enantiopure compounds with potential biological activity. | nih.govresearchgate.net |

Integration within Materials Science and Functional Molecule Design

The coumaran-3-one framework is not only a valuable tool in organic synthesis but also a promising scaffold for the development of advanced materials and functional molecules. Its unique photophysical properties are being harnessed in the design of functional dyes and molecular switches.

Functional Dyes:

Coumarin-based dyes are known for their strong fluorescence and are used in a variety of applications, including as fluorescent probes and in dye-sensitized solar cells (DSSCs). nih.govresearchgate.netnih.govepa.govicrc.ac.ir The core structure of coumaran-3-one can be chemically modified to tune the absorption and emission properties of the resulting dyes. nih.govresearchgate.net For example, the introduction of different substituents on the aromatic ring can lead to a significant red-shift in the absorption and emission spectra. nih.gov Research is ongoing to develop novel coumarin-type dyes with enhanced light-harvesting capabilities for improved performance in photovoltaic devices. epa.gov

Molecular Switches:

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. rsc.orgresearchgate.netrsc.org The coumarin scaffold has been successfully integrated into the design of oxazine-based molecular switches, where the opening and closing of the oxazine (B8389632) ring modulates the fluorescence of the coumarin moiety. rsc.orgresearchgate.net These switches have potential applications in responsive molecular sensors and stimuli-responsive drug delivery systems. researchgate.net The coumaran-3-one framework offers a versatile platform for the development of new classes of molecular switches with finely tunable properties.

The table below highlights the integration of coumarin derivatives in materials science:

| Application Area | Description | Relevance of Coumaran-3-one Framework | Key References |

| Functional Dyes | Molecules that absorb and emit light at specific wavelengths, used in solar cells, imaging, and as sensors. nih.govnih.govepa.gov | The core structure can be modified to create a diverse library of dyes with tailored photophysical properties. | nih.govnih.govepa.gov |

| Molecular Switches | Molecules that can reversibly change their properties in response to an external stimulus. rsc.orgresearchgate.net | The coumaran-3-one scaffold can be incorporated into photo-, thermo-, or pH-responsive systems. | rsc.orgresearchgate.net |

| Polymer Chemistry | The study of the synthesis, structure, and properties of polymers. youtube.comyoutube.com | Coumarin-containing polymers can exhibit interesting properties, such as photodimerization, leading to applications in photo-crosslinkable materials. | youtube.comyoutube.com |

Development of Novel Catalytic Systems Based on Coumaran-3-one Frameworks

The development of new and efficient catalytic systems is a central theme in modern chemistry. The rigid, heterocyclic structure of the coumaran-3-one framework makes it an attractive scaffold for the design of novel ligands and organocatalysts.

Ligands for Metal Catalysis:

The coumaran-3-one structure can be functionalized with coordinating groups to create ligands for transition metal catalysis. The stereoelectronic properties of these ligands can be fine-tuned by modifying the substituents on the coumaran-3-one core. This could lead to the development of new catalysts with enhanced activity and selectivity for a variety of organic transformations. While specific examples of this compound as a ligand are not yet prevalent, the broader class of coumarin derivatives has been explored in the context of metal-catalyzed reactions. escholarship.org

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govsemanticscholar.orgnih.gov Chiral derivatives of coumarins have been employed in organocatalytic Michael additions and other enantioselective transformations. nih.govsemanticscholar.org The coumaran-3-one scaffold provides a rigid backbone for the design of new chiral organocatalysts. By introducing stereogenic centers and catalytically active functional groups, it is envisioned that novel coumaran-3-one-based catalysts could be developed for a range of asymmetric reactions.

The following table outlines potential catalytic applications of the coumaran-3-one framework:

| Catalytic System | Description | Potential Role of Coumaran-3-one | Key References |

| Metal-Ligand Complexes | A central metal atom bonded to one or more ligands, used to catalyze a wide range of chemical reactions. escholarship.org | As a scaffold for chiral ligands to induce enantioselectivity in metal-catalyzed processes. | escholarship.org |

| Organocatalysts | Small, chiral organic molecules that can catalyze chemical reactions enantioselectively. nih.govsemanticscholar.orgnih.gov | As a rigid framework for the development of new classes of bifunctional or Lewis base catalysts. | nih.govsemanticscholar.orgnih.gov |

| Dual Catalysis | The simultaneous use of two different catalysts to promote a chemical transformation. mdpi.com | Derivatives could be designed to participate in dual catalytic cycles, enabling novel reaction pathways. | mdpi.com |

Advanced Methodologies for Mechanistic Elucidation in Complex Systems

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced computational and spectroscopic techniques are being increasingly applied to elucidate the intricate details of reactions involving coumaran-3-one and related compounds.

Computational Studies: